
4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H27N3O5S and its molecular weight is 421.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Solvate Forms
Research on solvate forms of sulfapyridine, which shares a similar sulfonamide functional group, has led to the discovery of conformational polymorphs. These polymorphs, including the tetrahydrofuran solvate, are characterized by their X-ray crystal structures, showing three-dimensional hydrogen-bonding networks. This kind of structural analysis is crucial for understanding the molecular interactions and stability of such compounds under different conditions (Pratt, Hutchinson, & Stevens, 2011).
Antagonistic Properties in Receptor Studies
Compounds with benzenesulfonamide structures have been identified as potent antagonists for specific receptors, such as the A2B adenosine receptor. A new series of pyrrolopyrimidin-6-yl benzenesulfonamides showed high affinity and selectivity for this receptor, indicating potential applications in the development of therapeutic agents targeting specific physiological pathways (Esteve, Nueda, Díaz, Beleta, Cárdenas, Lozoya, Cadavid, Loza, Ryder, & Vidal, 2006).
Corrosion Inhibition Studies
Piperidine derivatives have been investigated for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were used to study the adsorption behaviors of these derivatives, providing insights into their protective capabilities against corrosion. This research highlights the application of such compounds in materials science, particularly in enhancing the durability of metals (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Anticancer Activities
The exploration of novel indenopyridine derivatives containing the benzenesulfonamide moiety has led to the discovery of compounds with significant anticancer activities. Such compounds have been synthesized and shown to exhibit potent efficacy against various cancer cell lines, suggesting their potential use in the development of new cancer therapies (Ghorab & Al-Said, 2012).
Antimicrobial Activity
A series of novel benzenesulfonamides incorporating triazine moieties have been synthesized and screened for antimicrobial activity. Some of these compounds displayed significant activity against various microbial strains, indicating their potential application in the development of new antimicrobial agents (Desai, Makwana, & Senta, 2016).
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S/c24-19-5-6-20(25)23(19)16-1-3-18(4-2-16)29(26,27)21-13-15-7-10-22(11-8-15)17-9-12-28-14-17/h1-4,15,17,21H,5-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZAMPDDWPZCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

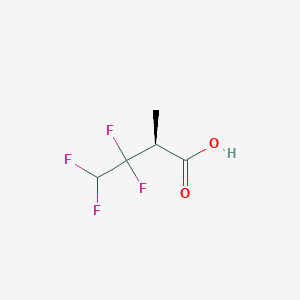
![1-chloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]isoquinoline-3-carboxamide](/img/structure/B2516518.png)
![(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2516519.png)
![4-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2516520.png)
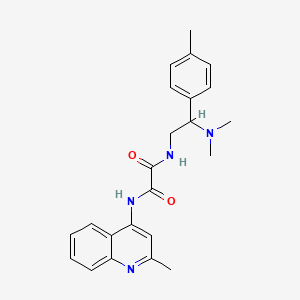
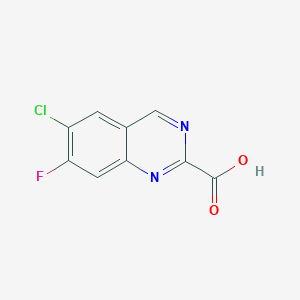
![1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2516527.png)
![5-[(Furan-2-ylmethyl)-amino]-2-p-tolyl-oxazole-4-carbonitrile](/img/structure/B2516528.png)
![2-((1-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2516530.png)
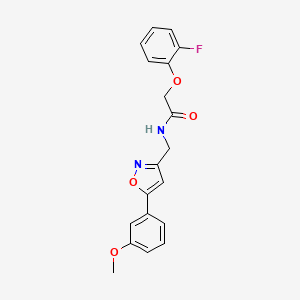
![N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2516532.png)
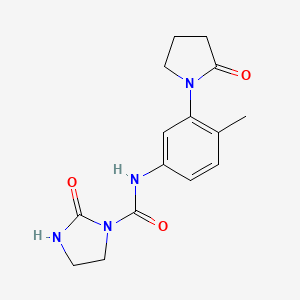
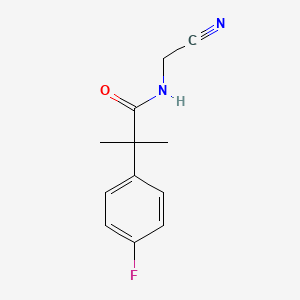
![2-[(3-Benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2516538.png)